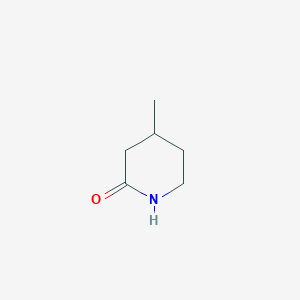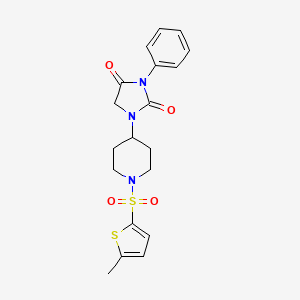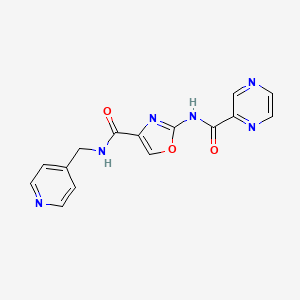
4-(6-cyclopropylpyridazin-3-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-cyclopropylpyridazin-3-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a unique mechanism of action, making it a valuable tool for investigating various physiological and biochemical processes.
Scientific Research Applications
PET Tracers for Imaging Studies
Compounds structurally related to "4-(6-cyclopropylpyridazin-3-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide" have been investigated for their potential as PET (Positron Emission Tomography) tracers, particularly in the context of neuropsychiatric disorders. For example, analogs of WAY100635, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, have shown high affinity and selectivity for 5-HT1A receptors, suggesting their utility in in vivo quantification of these receptors in neuropsychiatric conditions (García et al., 2014).
Antimicrobial Activity
Some derivatives of piperazine, which bear structural similarities to the compound of interest, have demonstrated significant antimicrobial activities. For instance, fluoroquinolone-based 4-thiazolidinones, synthesized from related lead molecules, have been screened for antifungal and antibacterial activities, showcasing the potential of these compounds in treating infections (Patel & Patel, 2010).
Anticancer Properties
Research on derivatives of piperazine has also extended into oncology, with studies exploring their anticancer properties. For example, a study on a new compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide (RX-5902), demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth, providing insights into the potential therapeutic applications of these compounds in cancer treatment (Lee et al., 2013).
properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-18-6-2-16(3-7-18)10-11-22-21(27)26-14-12-25(13-15-26)20-9-8-19(23-24-20)17-4-5-17/h2-3,6-9,17H,4-5,10-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMHJDMKSCECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2599869.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2599871.png)


![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2599874.png)






![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)
![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)